3,4-dimethoxy-N,N-dipropylbenzenesulfonamide

Description

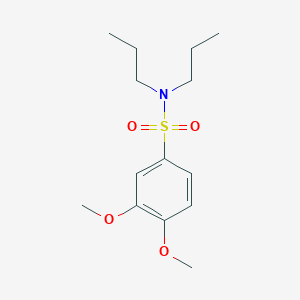

3,4-Dimethoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with two methoxy groups at the 3- and 4-positions and a sulfonamide group where the nitrogen is bonded to two propyl chains. Sulfonamides are widely studied for their pharmacological and biochemical activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name |

3,4-dimethoxy-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4S/c1-5-9-15(10-6-2)20(16,17)12-7-8-13(18-3)14(11-12)19-4/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZNXUSFGVIJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N,N-dipropylbenzenesulfonamide typically involves the sulfonation of 3,4-dimethoxybenzenesulfonyl chloride with N,N-dipropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: Formation of N,N-dipropylbenzenesulfonamide.

Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

3,4-dimethoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituent variations are summarized below:

Substituent Impact Analysis:

- Methoxy Position : The 2,5-dimethoxy isomer () and hypothetical 3,4-dimethoxy analog differ in electronic distribution. Methoxy groups are electron-donating, influencing charge density and binding interactions.

- Hybrid Structures: PESMP () incorporates an oxadiazole-phthalimide moiety, enhancing α-amylase inhibition compared to simpler sulfonamides.

- Alkyl Chain Effects: Dipropyl groups (vs.

Activity Data:

- Enzyme Inhibition : PESMP’s α-amylase inhibition (IC₅₀ = 10.60 µg/mL) is comparable to clinical standards like acarbose, though less potent .

- Antibacterial Activity : N-(2,3-Dimethylphenyl) analogs () show moderate activity, suggesting that methoxy/dipropyl substitutions could enhance or modify target interactions.

Spectral and Computational Data:

- NMR/IR Validation : All analogs were confirmed via ¹H/¹³C NMR and FT-IR, ensuring structural fidelity .

Biological Activity

3,4-Dimethoxy-N,N-dipropylbenzenesulfonamide is a compound that has gained attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the sulfonation of 3,4-dimethoxybenzenesulfonyl chloride with N,N-dipropylamine. The synthesis typically involves controlled reaction conditions using solvents like dichloromethane and bases such as triethylamine to facilitate the reaction. This compound features two methoxy groups and dipropyl substituents, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit inhibitory or stimulatory effects on these targets, leading to diverse biological outcomes. Its specific mechanisms can vary depending on the biological context in which it is studied.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and chemokines, thereby modulating immune responses. This activity is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease. The inhibition of specific inflammatory pathways highlights its potential as a therapeutic agent in managing inflammatory disorders .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Studies : In a study assessing cytotoxic effects on human cancer cell lines, this compound exhibited selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity was quantified using the selectivity index (SI), indicating its potential as an anticancer agent .

- Mechanistic Insights : Additional research has focused on elucidating the mechanisms underlying its cytotoxic effects. The activation of caspases involved in apoptosis and disruption of mitochondrial membrane potential were observed in treated cancer cells. These findings suggest that the compound induces programmed cell death through intrinsic apoptotic pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3,4-Dimethoxybenzenesulfonamide | Lacks dipropyl groups | Limited antimicrobial activity |

| N,N-Dipropylbenzenesulfonamide | Lacks methoxy groups | Reduced solubility and bioavailability |

| 3,4-Dimethoxy-N,N-diethylbenzenesulfonamide | Ethyl groups instead of propyl | Variations in potency against certain pathogens |

The presence of both methoxy and dipropyl groups in this compound contributes to its distinctive reactivity and enhances its biological activity compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.